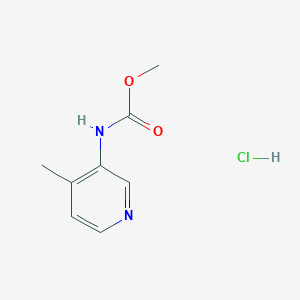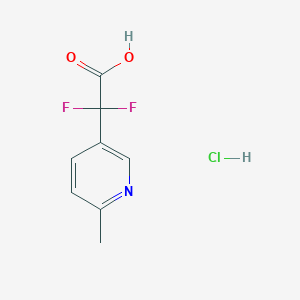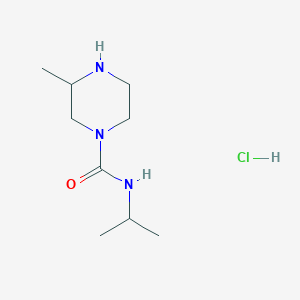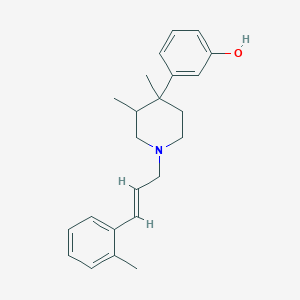
4-Cyclohexyl-1-(1,3 dioxopentyl)-L-Proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclohexyl-1-(1,3 dioxopentyl)-L-Proline (CHDP) is a cyclic amino acid derivative that has been studied for its potential applications in a variety of scientific research fields. CHDP has been found to have a number of properties that make it a valuable tool for laboratory experiments, including its ability to act as a chiral building block in organic synthesis, its ability to form stable complexes with other molecules, and its potential to act as a bioactive ligand.
科学的研究の応用
Proline and Plant Stress Resistance
Proline is identified as a significant organic osmolyte in plants, accumulating in response to environmental stresses such as drought, salinity, extreme temperatures, and heavy metal exposure. It plays a crucial role in maintaining enzyme and membrane integrity, mediating osmotic adjustment, and possibly enhancing plant stress tolerance. Genetically engineered plants to produce proline have shown potential in improving stress effects, although challenges remain in achieving sufficient compound production. Exogenous application of proline has, in some cases, led to increased growth and crop yield under stress conditions, suggesting its application in agricultural biotechnology to enhance stress resilience in crops (Ashraf & Foolad, 2007).
Neurochemical Effects of Proline
Proline plays a pivotal role in primary metabolism and physiological functions. High levels of proline are associated with neurological symptoms and brain abnormalities in hyperprolinemic patients. Research indicates that proline may affect energy metabolism, oxidative stress, and excitotoxicity, suggesting its involvement in the neuropathophysiology of certain disorders. These insights could be valuable in developing therapeutic strategies for conditions characterized by proline imbalance (Wyse & Netto, 2011).
Proline in Synthetic Methodologies
Proline and its derivatives are crucial in synthetic organic chemistry, serving as intermediates in the synthesis of complex molecules, including indoles, which are core structures in many natural products and pharmaceuticals. The versatility of proline in synthetic methodologies underpins its potential applications in drug discovery and development. Understanding the synthetic routes facilitated by proline and its derivatives can lead to innovative approaches in creating novel compounds with therapeutic value (Taber & Tirunahari, 2011).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Cyclohexyl-1-(1,3 dioxopentyl)-L-Proline involves the reaction of cyclohexylamine with diethyl malonate to form the corresponding malonic ester. The malonic ester is then reacted with ethyl acetoacetate to form the desired intermediate. The intermediate is then cyclized to form the final product.", "Starting Materials": [ "Cyclohexylamine", "Diethyl malonate", "Ethyl acetoacetate" ], "Reaction": [ "Step 1: Cyclohexylamine is reacted with diethyl malonate in the presence of a base such as sodium ethoxide to form the corresponding malonic ester.", "Step 2: The malonic ester is then reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the desired intermediate.", "Step 3: The intermediate is then cyclized by heating with a catalytic amount of p-toluenesulfonic acid to form the final product, 4-Cyclohexyl-1-(1,3 dioxopentyl)-L-Proline." ] } | |
CAS番号 |
149760-14-5 |
分子式 |
C16H25NO4 |
分子量 |
295.37 g/mol |
IUPAC名 |
(2S,4S)-4-cyclohexyl-1-(3-oxopentanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H25NO4/c1-2-13(18)9-15(19)17-10-12(8-14(17)16(20)21)11-6-4-3-5-7-11/h11-12,14H,2-10H2,1H3,(H,20,21)/t12-,14+/m1/s1 |
InChIキー |
VJUXKOAKXDWKSB-OCCSQVGLSA-N |
異性体SMILES |
CCC(=O)CC(=O)N1C[C@@H](C[C@H]1C(=O)O)C2CCCCC2 |
SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC=CC3=CC=CC=C3C |
正規SMILES |
CCC(=O)CC(=O)N1CC(CC1C(=O)O)C2CCCCC2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1433572.png)
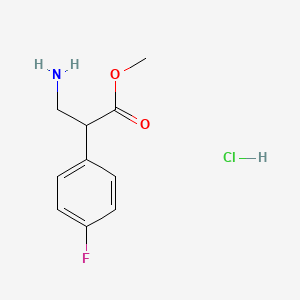


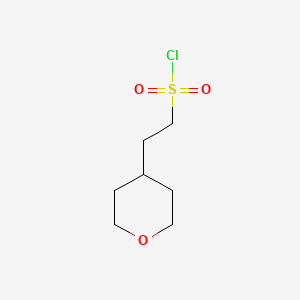
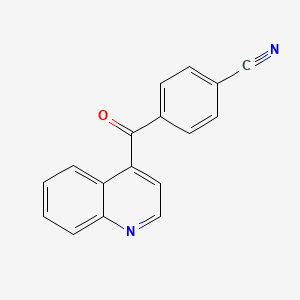
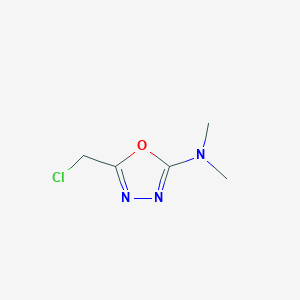


![Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1433589.png)
